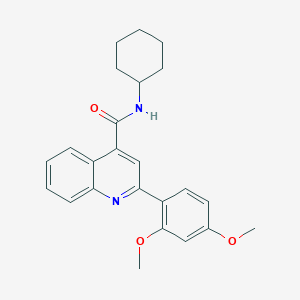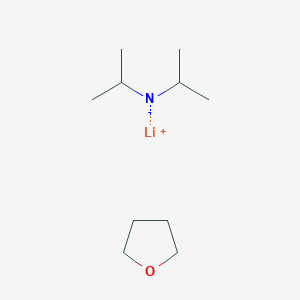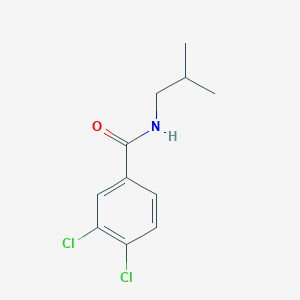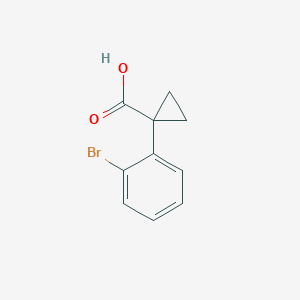
3,4-dichloro-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-methylphenyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained popularity in recent years due to its potential use in treating growth hormone deficiencies and muscle wasting disorders.
Mechanism Of Action
3,4-dichloro-N-(3-methylphenyl)benzamide works by binding to the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the production of insulin-like growth factor 1 (IGF-1), which promotes tissue growth and repair. The mechanism of action is similar to that of growth hormone-releasing hormone (GHRH) and growth hormone-releasing peptide (GHRP).
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4-dichloro-N-(3-methylphenyl)benzamide include increased muscle mass and strength, improved bone density, enhanced cognitive function, and better sleep quality. It also has potential anti-inflammatory and antioxidant effects. The compound has been shown to be well-tolerated in clinical trials, with few adverse effects reported.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4-dichloro-N-(3-methylphenyl)benzamide in lab experiments include its ability to stimulate growth hormone release, its potential use in treating growth hormone deficiencies and muscle wasting disorders, and its potential anti-aging and performance-enhancing effects. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential long-term effects.
Future Directions
For research on 3,4-dichloro-N-(3-methylphenyl)benzamide include investigating its potential use in treating other medical conditions such as osteoporosis and sarcopenia, as well as its effects on metabolism and body composition. There is also a need for further research on the compound's safety and potential long-term effects. Finally, the development of more selective and potent growth hormone secretagogues may lead to the development of more effective therapies for growth hormone deficiencies and related disorders.
Synthesis Methods
The synthesis of 3,4-dichloro-N-(3-methylphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with thionyl chloride and sodium hydroxide to yield the final compound. The synthesis method has been optimized to increase the yield and purity of the product.
Scientific Research Applications
3,4-dichloro-N-(3-methylphenyl)benzamide has been extensively studied for its potential use in treating growth hormone deficiencies and muscle wasting disorders. It has also been investigated for its effects on bone density, cognitive function, and sleep quality. In addition, it has been studied for its potential use in anti-aging therapies and as a performance-enhancing drug.
properties
CAS RN |
7497-24-7 |
|---|---|
Product Name |
3,4-dichloro-N-(3-methylphenyl)benzamide |
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
TUCGVRKDQZTMQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Other CAS RN |
7497-24-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)





![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)